4-(Fluorosulfonyl)-3-methylbenzoic acid chemical properties
4-(Fluorosulfonyl)-3-methylbenzoic acid chemical properties
An In-Depth Technical Guide to 4-(Fluorosulfonyl)-3-methylbenzoic Acid in Covalent Drug Discovery and Chemical Biology
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology. At the forefront of this revolution are bifunctional building blocks that allow for modular assembly of chemical probes. 4-(Fluorosulfonyl)-3-methylbenzoic acid (CAS: 33866-06-7) is a highly privileged scaffold in this domain. Featuring a versatile carboxylic acid for standard bioconjugation and a latent, highly stable fluorosulfonyl (-SO₂F) warhead, this molecule enables the rapid synthesis of covalent inhibitor libraries and proximity-enhanced protein cross-linkers [1].
This whitepaper provides a comprehensive technical analysis of 4-(Fluorosulfonyl)-3-methylbenzoic acid, detailing its physicochemical properties, mechanistic advantages, and field-proven experimental protocols for high-throughput screening and cross-linking mass spectrometry (CXMS).
Physicochemical Profiling & Structural Logic
The utility of 4-(Fluorosulfonyl)-3-methylbenzoic acid lies in its orthogonal reactivity. The carboxylic acid can be readily activated for amide coupling, while the -SO₂F group remains entirely inert under standard peptide coupling conditions.
Crucially, the presence of the 3-methyl group (ortho to the fluorosulfonyl moiety) is not merely decorative. It serves two critical mechanistic functions:
-
Steric Shielding: The methyl group provides steric bulk that further increases the hydrolytic stability of the S(VI)-F bond in aqueous biological buffers, preventing premature degradation before the probe reaches its protein target.
-
Conformational Locking: The steric clash restricts the free rotation of the C-S bond, biasing the dihedral angle of the -SO₂F group. This pre-organization can significantly enhance binding affinity and selectivity when targeting specific enzymatic pockets.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural/Practical Significance |
| CAS Number | 33866-06-7 | Unique identifier for procurement and database mining. |
| Molecular Formula | C₈H₇FO₄S | Bifunctional nature (Acid + Sulfonyl Fluoride). |
| Molecular Weight | 218.20 g/mol | Low molecular weight allows for fragment-based drug design (FBDD). |
| S(VI)-F Bond Energy | ~85-90 kcal/mol | Imparts extreme thermodynamic stability; resists reduction and oxidation. |
| Aqueous Stability | High (t½ > weeks at pH 7.4) | Ideal for prolonged cellular assays and in vivo applications. |
The Mechanistic Paradigm: SuFEx Click Chemistry
Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that rely on intrinsic reactivity and often suffer from off-target glutathione scavenging, the fluorosulfonyl group is a latent electrophile [2]. It requires a specific microenvironment to unleash its reactivity.
In biological systems, this activation occurs via proximity-enhanced reactivity . When the molecule binds to a protein target, the local environment (often involving hydrogen bonding to the fluorine atom or desolvation of the pocket) lowers the activation energy, allowing nucleophilic attack by context-specific amino acids (Tyrosine, Lysine, Serine, Threonine, or Histidine) [3].
SuFEx activation pathways: Latent stability transitioning to covalent bond formation.
Workflow: High-Throughput Covalent Ligand Discovery
Because the -SO₂F group is stable to standard amide coupling, 4-(Fluorosulfonyl)-3-methylbenzoic acid can be used to rapidly generate hundreds of covalent probes in 96-well or 384-well plates. This "SuFEx-enabled hit-to-lead" process allows crude reaction mixtures to be screened directly in biological assays without chromatographic purification [4].
Table 2: SuFEx Target Amino Acid Reactivity Profile
| Target Amino Acid | Relative Reactivity (Proximity) | Typical Adduct Formed |
| Tyrosine (Tyr) | Very High | Aryl fluorosulfate / Sulfonate ester |
| Lysine (Lys) | High | Sulfonamide |
| Histidine (His) | Moderate | Sulfonyl-imidazole |
| Serine/Threonine | Context-Dependent | Sulfonate ester |
Protocol 1: One-Pot Synthesis of a Covalent Ligand Library
Causality Note: We utilize HATU and DIPEA in anhydrous DMF. The mild basicity of DIPEA is sufficient for amide coupling but insufficient to trigger premature SuFEx hydrolysis, which would require stronger bases like DBU.
-
Preparation of Stock Solutions: Prepare a 0.1 M solution of 4-(Fluorosulfonyl)-3-methylbenzoic acid in anhydrous DMF. Prepare 0.1 M solutions of diverse primary/secondary amines in DMF. Prepare a 0.2 M solution of HATU and a 0.5 M solution of DIPEA in DMF.
-
Dispensing: Into a 384-well plate, dispense 10 µL of the amine stock (1.0 equiv) per well.
-
Coupling: Add 10 µL of the 4-(Fluorosulfonyl)-3-methylbenzoic acid stock (1.0 equiv) to each well.
-
Activation: Add 5 µL of the HATU stock (1.0 equiv) and 4 µL of the DIPEA stock (2.0 equiv) to each well.
-
Incubation: Seal the plate and agitate on a plate shaker at room temperature for 4 hours.
-
Validation: Analyze a statistical sampling of wells (e.g., 5%) via LC-MS to confirm >90% conversion to the amide. The -SO₂F mass signature [M+H]⁺ must remain intact.
-
Direct Screening: Dilute the crude mixtures directly into aqueous assay buffers (final DMSO/DMF concentration <1%) for high-throughput biochemical screening against the target protein.
High-throughput hit-to-lead screening workflow utilizing SuFEx click chemistry.
Workflow: Proximity-Enhanced Protein Cross-Linking (CXMS)
Cross-linking mass spectrometry (CXMS) is vital for mapping protein-protein interactions (PPIs). By converting 4-(Fluorosulfonyl)-3-methylbenzoic acid into an NHS-ester, researchers create a heterobifunctional "Plant-and-Cast" cross-linker. The NHS ester rapidly "plants" on surface Lysines, while the -SO₂F group "casts" across the protein surface to capture weak or transient interactions via proximity-enhanced SuFEx with Ser, Thr, Tyr, or His residues [5].
Protocol 2: Synthesis and Application of NHS-Fluorosulfonyl Cross-linker
Causality Note: DCC is used instead of EDC-HCl to avoid introducing chloride ions and moisture, which can complicate the precipitation and isolation of the highly moisture-sensitive NHS ester.
-
NHS Ester Synthesis:
-
Dissolve 4-(Fluorosulfonyl)-3-methylbenzoic acid (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in anhydrous THF.
-
Cool to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dropwise.
-
Stir for 2 hours at 0 °C, then 12 hours at room temperature.
-
-
Purification: Filter the white dicyclohexylurea (DCU) precipitate. Concentrate the filtrate under vacuum and recrystallize from ethyl acetate/hexane to yield the pure NHS-ester.
-
Protein Cross-Linking:
-
Prepare the target protein complex at 10-50 µM in HEPES buffer (pH 7.4). Avoid Tris buffer, as its primary amine will quench the NHS ester.
-
Add the synthesized NHS-ester cross-linker (dissolved in DMSO) to a final concentration of 0.5-2.0 mM.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching & Digestion: Quench the reaction with 50 mM ammonium bicarbonate. Denature, reduce, alkylate, and digest the protein with Trypsin.
-
LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry. Search for cross-linked peptide pairs featuring a mass shift corresponding to the cross-linker bridge (minus the leaving groups: NHS and HF).
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL:[Link]
-
Sulfur fluoride exchange (SuFEx) Source: National Institutes of Health (PMC) URL:[Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society URL:[Link]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
